molecular formula C7H8Cl2N2O2 B586362 4-Nitro 3-methyl 2-chloromethyl pyridine.hcl CAS No. 152402-94-3

4-Nitro 3-methyl 2-chloromethyl pyridine.hcl

Cat. No.: B586362
CAS No.: 152402-94-3
M. Wt: 223.053
InChI Key: LDTICSDTOIUAHE-UHFFFAOYSA-N
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Description

4-Nitro 3-methyl 2-chloromethyl pyridine.hcl is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a chloromethyl group, a methyl group, and a nitro group attached to the pyridine ring, making it a versatile intermediate for various chemical reactions.

Preparation Methods

The synthesis of 4-Nitro 3-methyl 2-chloromethyl pyridine.hcl can be achieved through several synthetic routes. One common method involves the chloromethylation of 3-methyl-4-nitropyridine. This reaction typically requires the use of chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

4-Nitro 3-methyl 2-chloromethyl pyridine.hcl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene, methanol, and dichloromethane, as well as catalysts and reducing/oxidizing agents specific to the desired transformation .

Scientific Research Applications

4-Nitro 3-methyl 2-chloromethyl pyridine.hcl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro 3-methyl 2-chloromethyl pyridine.hcl is largely dependent on its chemical structure and the functional groups present. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the disruption of cellular processes .

The nitro group, when reduced to an amino group, can participate in hydrogen bonding and electrostatic interactions with biological targets, further influencing the compound’s activity. The overall effect of the compound is determined by the specific molecular targets and pathways involved in its interactions .

Comparison with Similar Compounds

4-Nitro 3-methyl 2-chloromethyl pyridine.hcl can be compared with other pyridine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate for various chemical transformations and applications.

Properties

IUPAC Name

2-(chloromethyl)-3-methyl-4-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.ClH/c1-5-6(4-8)9-3-2-7(5)10(11)12;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTICSDTOIUAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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